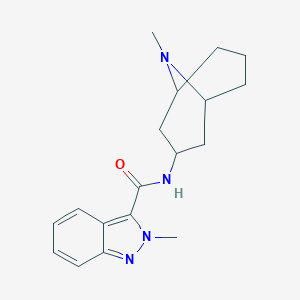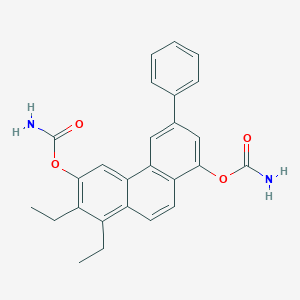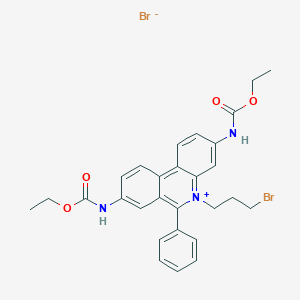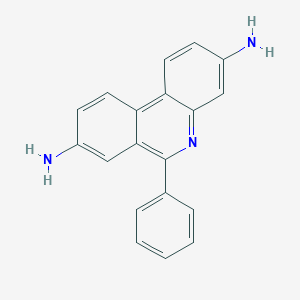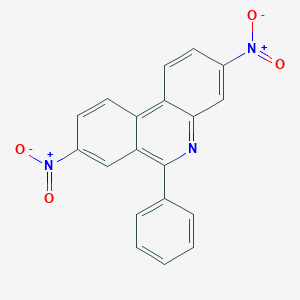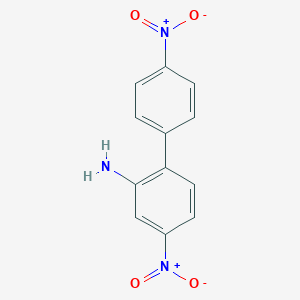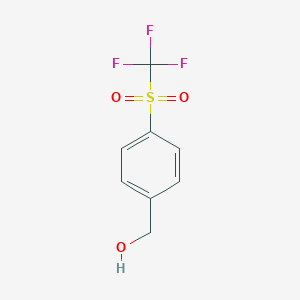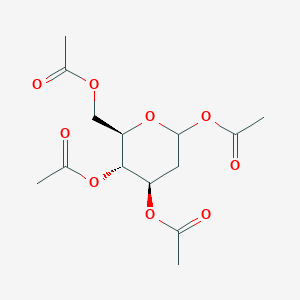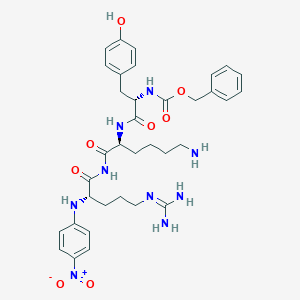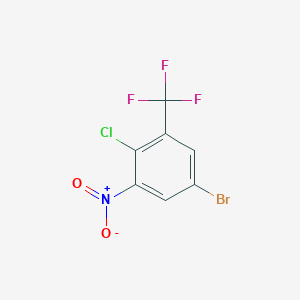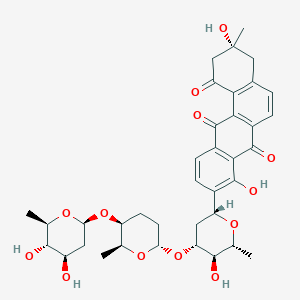
Urdamycin B
描述
Urdamycin B is an antibiotic derived from the metabolic products of the bacterium Streptomyces fradiae. This compound is part of the angucycline family of antibiotics and exhibits significant biological activities, including antifungal, antibacterial, and anti-proliferative effects against certain cancer cells .
科学研究应用
Urdamycin B has a wide range of applications in scientific research:
作用机制
Target of Action
Urdamycin B is an antibiotic derived from the metabolic products of Streptomyces fradiae . It effectively inhibits fungi and bacteria, and exhibits anti-proliferative activity against mouse leukemia cells L1210 . Its potential uses include research on cancer, bacterial, and fungal infections .
Mode of Action
It is known that the liberation of urdamycinone b, a component of this compound, requires an alcohol-free medium to prevent its rearrangement to the naphthacenequinone . This suggests that this compound interacts with its targets in a specific manner that may involve structural rearrangements.
Biochemical Pathways
This compound is part of the angucycline group of antibiotics, which are produced by type II polyketide synthases (PKSs) . These PKSs produce highly diverse polyketide chains by sequential condensation of the starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthetic process of this compound involves the transfer of a rhodinose moiety and an olivose moiety to urdamycinone B sequentially .
Pharmacokinetics
It is known that the dosage of similar antibiotics, such as polymyxin b, should be adjusted according to renal function . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may also be influenced by renal function.
Result of Action
This compound exhibits anti-proliferative activity against mouse leukemia cells L1210 . This suggests that it may have potential uses in cancer research.
Action Environment
The production of this compound is influenced by the environment of the producing organism, Streptomyces fradiae . The isolation of a mutant of S. fradiae that produces this compound in larger amounts was achieved via strain selection . This suggests that environmental factors can influence the production and, potentially, the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
Urdamycin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit the proliferation of mouse leukemia cells L1210 . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of fungi and bacteria, indicating its influence on their cellular functions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation
Metabolic Pathways
This compound is involved in certain metabolic pathways as it is a metabolic product of Streptomyces fradiae
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Urdamycin B involves the use of type II polyketide synthases (PKSs). These enzymes facilitate the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The glycosylation steps involve the transfer of sugar moieties to the aglycone core by specific glycosyltransferases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate this compound .
化学反应分析
Types of Reactions: Urdamycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of sugar moieties to the aglycone core, facilitated by glycosyltransferases .
Common Reagents and Conditions:
Glycosylation: Utilizes nucleotide sugars such as dNDP-olivose and specific glycosyltransferases.
Oxidation and Reduction: These reactions are typically mediated by oxidoreductases during the biosynthesis process.
Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as urdamycinone B and aquayamycin .
相似化合物的比较
- Urdamycin A
- Urdamycin C
- Urdamycin D
- Urdamycin E
- Urdamycin F
- Urdamycin N1-N9
Uniqueness: Urdamycin B is unique due to its specific glycosylation pattern and the presence of distinct sugar moieties, which contribute to its enhanced biological activities . Compared to other urdamycins, this compound exhibits a broader spectrum of antibacterial and antifungal properties .
属性
IUPAC Name |
(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIFZVNJLDNAV-VSYBRGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146541 | |
| Record name | Urdamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104542-46-3 | |
| Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urdamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urdamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


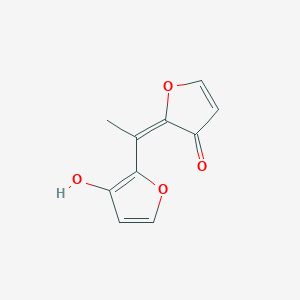
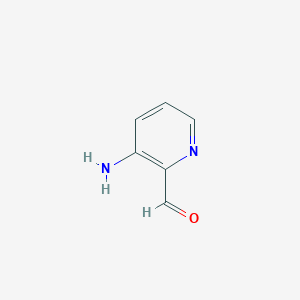
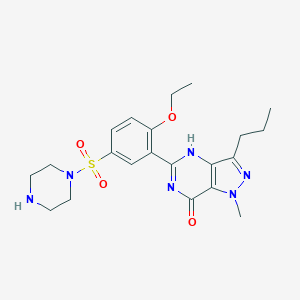
![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
